10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Overview
Description
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core. The presence of this core imparts various chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazoisoquinolines. These products can further undergo additional transformations to yield more complex molecules with potential biological activities .
Scientific Research Applications
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets. For example, in antimalarial applications, the compound binds to heme and inhibits its aggregation, thereby preventing the formation of hemozoin, a crucial process for the survival of the malaria parasite . In anticancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazoisoquinoline derivatives, such as:
- 1,3-Dioxoimidazo[1,5-b]isoquinolinium bromides
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
Uniqueness
What sets 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOZPLUXSSGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565330 | |
Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62373-30-2 | |
Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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